(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule that features a combination of piperazine, benzo[d][1,3]dioxole, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy bridge.
Synthesis of the piperazine derivative: The benzo[d][1,3]dioxole derivative is then reacted with piperazine in the presence of a suitable base.
Introduction of the tetrazole ring: The final step involves the reaction of the piperazine derivative with 4-fluorophenyl tetrazole under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone: has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Medicine: Potential therapeutic applications include its use as an anticonvulsant, antidepressant, or anticancer agent
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: It may act on neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission, apoptosis, or cell proliferation
Comparison with Similar Compounds
Similar Compounds
Piribedil: A dopamine agonist used in the treatment of Parkinson’s disease.
BPPU: An aryl piperazine derivative with anticonvulsant and antidepressant activities.
BSM-0004: A carbonic anhydrase IX inhibitor with anticancer properties.
Uniqueness
(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone: is unique due to its combination of structural features, which may confer distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(4-fluorophenyl)tetrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O3/c21-15-2-4-16(5-3-15)27-23-19(22-24-27)20(28)26-9-7-25(8-10-26)12-14-1-6-17-18(11-14)30-13-29-17/h1-6,11H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMYRYMZIYXOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=NN(N=N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.